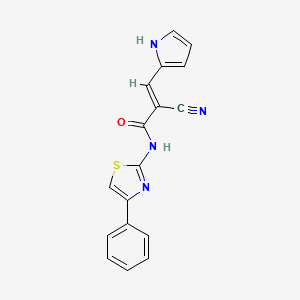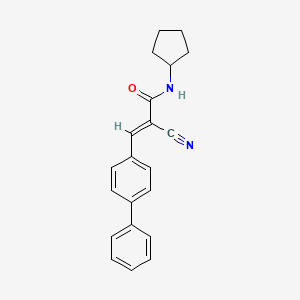
N-(4-acetylphenyl)-2-cyano-3-(2-furyl)acrylamide
説明
N-(4-acetylphenyl)-2-cyano-3-(2-furyl)acrylamide (abbreviated as AFA) is a chemical compound that has been extensively studied in recent years due to its potential applications in the field of medicinal chemistry. AFA is a member of the acrylamide family, which is known for its diverse biological activities and pharmacological properties.
作用機序
The mechanism of action of N-(4-acetylphenyl)-2-cyano-3-(2-furyl)acrylamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. N-(4-acetylphenyl)-2-cyano-3-(2-furyl)acrylamide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. It has also been shown to inhibit the activation of MAPK and PI3K/Akt signaling pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-2-cyano-3-(2-furyl)acrylamide has been shown to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and modulate the immune response. N-(4-acetylphenyl)-2-cyano-3-(2-furyl)acrylamide has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
実験室実験の利点と制限
N-(4-acetylphenyl)-2-cyano-3-(2-furyl)acrylamide has several advantages for lab experiments, including its high purity and stability, as well as its well-defined chemical structure. However, N-(4-acetylphenyl)-2-cyano-3-(2-furyl)acrylamide has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations. Careful consideration should be given to the appropriate concentration range and experimental conditions when working with N-(4-acetylphenyl)-2-cyano-3-(2-furyl)acrylamide.
将来の方向性
There are several future directions for research on N-(4-acetylphenyl)-2-cyano-3-(2-furyl)acrylamide. One area of interest is the development of novel N-(4-acetylphenyl)-2-cyano-3-(2-furyl)acrylamide derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential synergistic effects of N-(4-acetylphenyl)-2-cyano-3-(2-furyl)acrylamide in combination with other drugs or therapies. Additionally, further studies are needed to elucidate the precise mechanism of action of N-(4-acetylphenyl)-2-cyano-3-(2-furyl)acrylamide and its potential applications in various disease models.
Conclusion:
In conclusion, N-(4-acetylphenyl)-2-cyano-3-(2-furyl)acrylamide is a promising chemical compound with potential applications in the field of medicinal chemistry. Its diverse biological activities and pharmacological properties make it an attractive target for further research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(4-acetylphenyl)-2-cyano-3-(2-furyl)acrylamide have been discussed in this paper. Further research is needed to fully explore the potential of N-(4-acetylphenyl)-2-cyano-3-(2-furyl)acrylamide in various disease models.
科学的研究の応用
N-(4-acetylphenyl)-2-cyano-3-(2-furyl)acrylamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties. N-(4-acetylphenyl)-2-cyano-3-(2-furyl)acrylamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. It has also been shown to have potent antiviral activity against influenza virus and herpes simplex virus.
特性
IUPAC Name |
(E)-N-(4-acetylphenyl)-2-cyano-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-11(19)12-4-6-14(7-5-12)18-16(20)13(10-17)9-15-3-2-8-21-15/h2-9H,1H3,(H,18,20)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDJCSZICVCDOG-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CO2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-2-[phenyl(phenylthio)acetyl]hydrazinecarbothioamide](/img/structure/B4279872.png)
![dimethyl 5-({[(2-furylmethyl)amino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4279876.png)
![N-1,3-benzodioxol-5-yl-2-[(5-chloro-2-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4279885.png)
![N-1,3-benzodioxol-5-yl-2-[2-(4-methylphenoxy)propanoyl]hydrazinecarboxamide](/img/structure/B4279898.png)

![5-[2-(trifluoromethyl)phenyl]-2-pyrazinamine](/img/structure/B4279922.png)
![1,3-dimethyl-N-(4-{[(2-methylphenyl)amino]sulfonyl}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B4279927.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B4279931.png)
![2-cyano-3-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-N-(4-pyridinylmethyl)acrylamide](/img/structure/B4279939.png)
![N-1,3-benzodioxol-5-yl-2-[2-(4-chloro-3-methylphenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4279947.png)
![methyl 5-ethyl-2-({[(4-fluoro-2-nitrophenyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4279956.png)
![5-acetyl-N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N,2,4-trimethyl-1H-pyrrole-3-carboxamide](/img/structure/B4279964.png)

